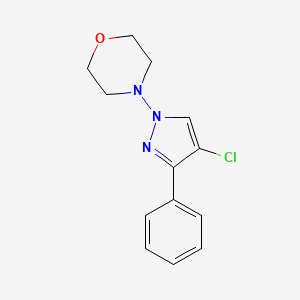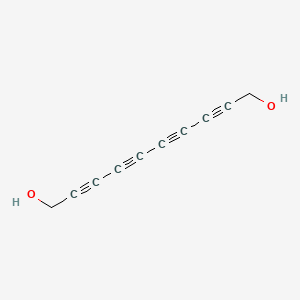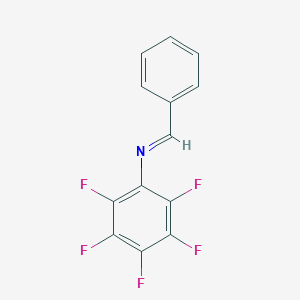
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- is a fluorinated aromatic amine compound It consists of a benzenamine core with five fluorine atoms attached to the benzene ring and a phenylmethylene group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with benzaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the Schiff base product. The reaction conditions often include the use of a solvent such as ethanol or methanol and an acid catalyst like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances the compound’s electron-withdrawing properties, affecting its reactivity and binding affinity. The phenylmethylene group can participate in π-π interactions with aromatic residues in biological targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Aniline, 2,3,4,5,6-pentafluoro-
- Pentafluoroaniline
- Pentafluorophenylamine
- 2,3,4,5,6-Pentafluoroaniline
- Aminopentafluorobenzene
- 1-Amino-2,3,4,5,6-pentafluorobenzene
Uniqueness
Benzenamine, 2,3,4,5,6-pentafluoro-N-(phenylmethylene)- is unique due to the presence of both the pentafluorobenzene ring and the phenylmethylene group. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications. The fluorine atoms enhance the compound’s stability and reactivity, while the phenylmethylene group provides additional functionalization possibilities.
Propiedades
Número CAS |
63400-36-2 |
|---|---|
Fórmula molecular |
C13H6F5N |
Peso molecular |
271.18 g/mol |
Nombre IUPAC |
N-(2,3,4,5,6-pentafluorophenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C13H6F5N/c14-8-9(15)11(17)13(12(18)10(8)16)19-6-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
ZDRUVDRUHAOHMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=NC2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


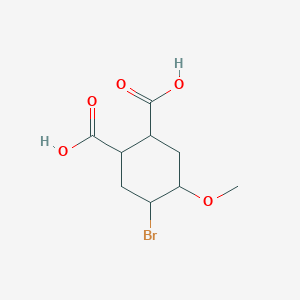
![4-{2-[4-(Octyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14514602.png)
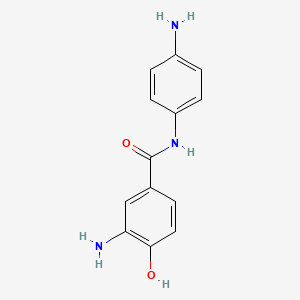

![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
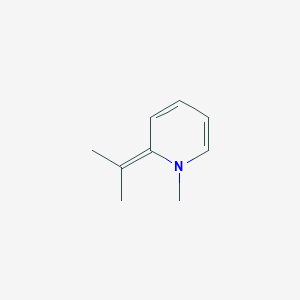
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)

